Phenyl 4-benzamido-2-hydroxybenzoate
Description
Conceptual Framework and Research Significance of Substituted Benzoates
Substituted benzoates are a broad class of organic compounds derived from benzoic acid that have garnered significant interest in various scientific fields due to their versatile chemical properties and biological activities. The reactivity and function of a substituted benzoate (B1203000) are heavily influenced by the nature and position of the substituents on the phenyl ring. These modifications can alter the electronic and steric properties of the molecule, thereby affecting its behavior in chemical reactions and biological systems.
The research significance of substituted benzoates is vast, with applications ranging from medicinal chemistry to materials science. For instance, the introduction of electron-withdrawing or electron-donating groups can modulate the reactivity of the ester linkage, a principle that is fundamental in the design of prodrugs and other controlled-release systems. In the context of Phenyl 4-benzamido-2-hydroxybenzoate, the benzamido and hydroxyl groups are expected to significantly influence its chemical and physical properties.
To illustrate the diversity of this class, the following interactive table presents examples of substituted benzoates and their areas of research interest.
| Compound Name | Substituents | Area of Research Interest |
| Methyl Salicylate (B1505791) | 2-hydroxy | Flavoring agent, topical analgesic |
| Phenyl Salicylate | 2-hydroxy, phenyl ester | Antiseptic, precursor in polymer synthesis |
| Methylparaben | 4-hydroxy, methyl ester | Antimicrobial preservative nih.gov |
| Propylparaben | 4-hydroxy, propyl ester | Antimicrobial preservative nih.gov |
| Sodium Benzoate | Sodium salt | Food preservative |
Overview of Benzamido- and Hydroxy-substituted Aromatic Esters in Academic Inquiry
The presence of both benzamido and hydroxyl groups on an aromatic ester framework introduces a rich potential for intramolecular interactions and diverse chemical functionality. The benzamido group, a derivative of benzamide (B126), is a common feature in many pharmacologically active molecules. Its ability to act as a hydrogen bond donor and acceptor makes it a key component in designing molecules that can interact with biological targets such as enzymes and receptors.
Hydroxy-substituted aromatic esters, particularly those with a hydroxyl group ortho or para to the ester linkage, are also of significant academic interest. The hydroxyl group can participate in hydrogen bonding, which can influence the molecule's conformation, solubility, and crystal packing. Furthermore, the phenolic hydroxyl group can be a site for further chemical modification, allowing for the synthesis of a wide array of derivatives. In the specific case of a 2-hydroxybenzoate (salicylate) structure within this compound, the potential for intramolecular hydrogen bonding between the hydroxyl group and the ester carbonyl is a key structural feature.
Research into compounds containing both benzamido and hydroxy functionalities often explores their potential in medicinal chemistry, including their roles as anti-inflammatory, antimicrobial, and anticancer agents. The combination of these two functional groups can lead to synergistic effects on biological activity.
Historical Context of Related Chemical Architectures in Scientific Literature
The scientific history of the core components of this compound is rich and dates back to the early days of organic chemistry. The study of benzoates and salicylates, for instance, is closely tied to the development of modern medicine. Salicylic (B10762653) acid, the parent acid of the 2-hydroxybenzoate moiety, was famously used to synthesize acetylsalicylic acid, commonly known as aspirin, in the late 19th century. This marked a pivotal moment in the history of pharmaceuticals and highlighted the therapeutic potential of modifying natural product structures.
Benzamide and its derivatives also have a long history in medicinal chemistry. The introduction of the benzamide functional group into various molecular scaffolds has led to the discovery of numerous drugs with a wide range of applications, including antiemetics, antipsychotics, and antiarrhythmics.
The synthesis of esters, including aromatic esters like phenyl benzoate, has been a fundamental reaction in organic chemistry for over a century. The Schotten-Baumann reaction, first described in the 1880s, provides a classic method for the synthesis of esters and amides from acyl chlorides and alcohols or amines, respectively. wikipedia.org This reaction is conceptually relevant to the potential synthesis of this compound.
Structure
3D Structure
Properties
IUPAC Name |
phenyl 4-benzamido-2-hydroxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO4/c22-18-13-15(21-19(23)14-7-3-1-4-8-14)11-12-17(18)20(24)25-16-9-5-2-6-10-16/h1-13,22H,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMKYSNBCAZHQIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)C(=O)OC3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Optimization for Phenyl 4 Benzamido 2 Hydroxybenzoate
Conventional Synthetic Pathways
Conventional synthesis of Phenyl 4-benzamido-2-hydroxybenzoate is typically achieved through two primary retrosynthetic disconnections: one at the ester linkage and the other at the amide linkage. This leads to two main strategies: esterification of a pre-formed amide-containing carboxylic acid with phenol (B47542), or amidation of a pre-formed ester-containing amine with a benzoic acid derivative.
Esterification Reactions of 4-Benzamido-2-hydroxybenzoic Acid with Phenol and Derivatives
This approach focuses on forming the phenyl ester bond as a key step. The starting material, 4-benzamido-2-hydroxybenzoic acid, already contains the necessary amide functionality. The challenge lies in selectively esterifying the carboxylic acid group in the presence of the phenolic hydroxyl group.
Direct esterification involves the reaction of 4-benzamido-2-hydroxybenzoic acid with phenol in the presence of a catalyst. Acid catalysts are commonly employed to activate the carboxylic acid for nucleophilic attack by the phenol.
Common acid catalysts for esterification include sulfuric acid and p-toluenesulfonic acid. The reaction is typically carried out by heating the reactants, often with azeotropic removal of water to drive the equilibrium towards the product side. The choice of solvent is crucial; non-polar solvents like toluene (B28343) or xylene are often used to facilitate water removal. A process for synthesizing phenyl esters from phenols and carboxylic acids has been detailed, which involves contacting the phenolic compound with the carboxylic acid in the presence of a borate-sulfuric acid catalyst complex at temperatures ranging from 75°C to 285°C. google.com
Another approach involves the use of dehydrating agents or coupling agents that activate the carboxylic acid. For instance, phosphorus pentoxide or polyphosphoric acids have been successfully used for the esterification of the structurally related 2-hydroxy-4-amino-benzoic acid with phenols. google.com In this method, heating the acid and phenol at temperatures above 80°C in the presence of these reagents can lead to the formation of the corresponding ester. google.com For the synthesis of benzyl (B1604629) 4-hydroxybenzoate (B8730719), catalysts like dibutyltin (B87310) oxide or tetraisopropoxy titanium have been used with xylene as a water-carrying agent under a nitrogen atmosphere. google.com
| Reactant A | Reactant B | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 4-Benzamido-2-hydroxybenzoic Acid | Phenol | Sulfuric Acid | Toluene | 110-120 | 8-12 | Moderate |
| 4-Benzamido-2-hydroxybenzoic Acid | Phenol | p-Toluenesulfonic Acid | Xylene | 130-140 | 6-10 | Moderate-Good |
| 4-Benzamido-2-hydroxybenzoic Acid | Phenol | Polyphosphoric Acid | Neat | 80-120 | 4-8 | Good |
| 4-Benzamido-2-hydroxybenzoic Acid | Phenol | Borate-Sulfuric Acid Complex | Xylene | 75-285 | Variable | Substantial |
This table presents plausible reaction conditions based on general esterification principles and related literature; specific data for the direct synthesis of this compound was not available in the search results.
Transesterification offers an alternative route where a more reactive ester of 4-benzamido-2-hydroxybenzoic acid, such as the methyl or ethyl ester, is reacted with phenol in the presence of a catalyst. This method can be advantageous as it may proceed under milder conditions compared to direct esterification.
Catalysts for transesterification can be acidic (e.g., sulfuric acid, p-toluenesulfonic acid) or basic (e.g., sodium methoxide, titanium alkoxides). The reaction is driven to completion by removing the lower-boiling alcohol (e.g., methanol (B129727) or ethanol) that is displaced by phenol. For related compounds, transesterification of salicylic (B10762653) acid esters with benzyl alcohol has been reported. google.com
| Starting Ester | Reactant | Catalyst | Solvent | Temperature (°C) | Byproduct Removed |
| Methyl 4-benzamido-2-hydroxybenzoate | Phenol | Sodium Phenoxide | Neat | 150-180 | Methanol |
| Ethyl 4-benzamido-2-hydroxybenzoate | Phenol | Titanium(IV) Isopropoxide | High-boiling ether | 130-150 | Ethanol |
| Methyl 4-benzamido-2-hydroxybenzoate | Phenol | Sulfuric Acid | Phenol (excess) | 120-140 | Methanol |
This table illustrates potential transesterification conditions based on general chemical principles, as specific literature data for this transformation for the target compound was not found.
Amidation of Phenyl 4-Amino-2-hydroxybenzoate (B10774363) with Benzoic Acid Derivatives
This synthetic strategy involves forming the amide bond as the final key step. The starting material, Phenyl 4-amino-2-hydroxybenzoate, can be prepared by the esterification of 4-amino-2-hydroxybenzoic acid with phenol. google.combldpharm.comnih.gov The subsequent amidation with a benzoic acid derivative yields the final product.
Direct condensation of Phenyl 4-amino-2-hydroxybenzoate with benzoic acid can be achieved by heating the two components at high temperatures, often with a catalyst to facilitate the removal of water. However, this method can require harsh conditions and may lead to side products.
A more common approach is to use an activated derivative of benzoic acid, such as benzoyl chloride or benzoic anhydride. The reaction of Phenyl 4-amino-2-hydroxybenzoate with benzoyl chloride is typically carried out in the presence of a base (e.g., pyridine, triethylamine, or aqueous sodium hydroxide (B78521) in a Schotten-Baumann reaction) to neutralize the HCl generated. This method is generally efficient and proceeds under mild conditions.
| Amine Component | Acylating Agent | Base | Solvent | Temperature (°C) |
| Phenyl 4-amino-2-hydroxybenzoate | Benzoyl Chloride | Pyridine | Dichloromethane (B109758) | 0 to RT |
| Phenyl 4-amino-2-hydroxybenzoate | Benzoyl Chloride | Triethylamine | Tetrahydrofuran | 0 to RT |
| Phenyl 4-amino-2-hydroxybenzoate | Benzoic Anhydride | Sodium Acetate | Acetic Acid | 80-100 |
This table outlines plausible conditions for condensation reactions based on standard amidation procedures.
Modern synthetic chemistry often employs coupling reagents to facilitate amide bond formation under mild conditions with high yields and minimal side reactions. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.
Commonly used peptide coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) to suppress side reactions and improve efficiency. Benziodoxole-based hypervalent iodine(III) compounds have also been developed as effective peptide coupling reagents. nih.gov The reaction is typically performed in aprotic solvents such as dichloromethane (DCM), dimethylformamide (DMF), or acetonitrile (B52724) at room temperature.
| Amine Component | Carboxylic Acid | Coupling Reagent | Additive | Solvent |
| Phenyl 4-amino-2-hydroxybenzoate | Benzoic Acid | DCC | HOBt | Dichloromethane |
| Phenyl 4-amino-2-hydroxybenzoate | Benzoic Acid | EDC | DMAP | Dimethylformamide |
| Phenyl 4-amino-2-hydroxybenzoate | Benzoic Acid | HATU | DIPEA | Acetonitrile |
This table presents examples of coupling reagent systems that could be applied to the synthesis of this compound.
Multicomponent Reactions Towards this compound Scaffold
Multicomponent reactions (MCRs) offer an efficient pathway to complex molecular scaffolds by combining three or more reactants in a single step. For the synthesis of the this compound scaffold, a hypothetical MCR could involve a derivative of 4-aminosalicylic acid, a benzoylating agent, and phenol or a derivative.
While a specific MCR for this exact compound is not prominently documented, analogous reactions for the formation of benzamides have been reported. For instance, a transition-metal-free multicomponent reaction involving arynes, isocyanides, and water can furnish benzamide (B126) derivatives in moderate to good yields. acs.org In a potential adaptation for the target molecule, an aryne derived from a protected 2-hydroxybenzoic acid, an appropriate isocyanide, and a benzoyl source could theoretically be employed.
Another relevant MCR approach is the synthesis of α-branched amides from nitriles, which undergo hydrozirconation to form metalloimines that then react with acyl chlorides. nih.gov This could be conceptually applied by starting with a nitrile-functionalized salicylic acid precursor. The synthesis of amides has also been achieved through a multicomponent condensation of arenes, cyclic anhydrides, and 2-aminobenzimidazole, showcasing the versatility of MCRs in forming amide bonds. tandfonline.com
A plausible multicomponent strategy for the core structure could involve the initial formation of a benzamide followed by esterification. Research has shown the synthesis of N-substituted phthalimides through the reaction of arynes, isocyanides, and carbon dioxide. acs.org By substituting CO2 with water, benzamide derivatives can be formed. acs.org This suggests that a properly functionalized aryne could potentially lead to the desired 4-benzamido-2-hydroxybenzoic acid precursor in a single step.
Table 1: Examples of Multicomponent Reactions for Amide Synthesis
| Reactants | Catalyst/Reagents | Product Type | Yield | Reference |
|---|---|---|---|---|
| Aryne, Isocyanide, H₂O | CsF, 18-crown-6 | Benzamide | Moderate to Good | acs.org |
| Nitrile, Acyl Chloride, π-Nucleophile | Cp₂Zr(H)Cl, Lewis Acid | α-Branched Amide | Good to Excellent | nih.gov |
| Arene, Cyclic Anhydride, 2-Aminobenzimidazole | NiFe₂O₄@SiO₂-propyl@glucosamine | N-substituted Benzamide | Excellent | tandfonline.com |
Advanced Synthetic Techniques
Advanced synthetic techniques are pivotal in enhancing the efficiency, sustainability, and scalability of chemical manufacturing.
Green Chemistry Approaches in Synthesis (e.g., Ultrasound-Assisted Synthesis)
Green chemistry principles are increasingly being integrated into synthetic methodologies to reduce environmental impact. Ultrasound-assisted synthesis is a prominent green technique that can accelerate reactions, improve yields, and often allows for milder reaction conditions.
For the synthesis of this compound, ultrasound could be applied to both the amidation and esterification steps. The ultrasound-assisted synthesis of amides has been demonstrated to be efficient. researchgate.net For example, the direct oxidative amidation of benzyl alcohols with amines using graphite (B72142) oxide as a catalyst can be achieved under ultrasound irradiation. researchgate.net The synthesis of N-alkylated amines has also been accomplished through an ultrasound-assisted solventless oxidation/reductive amination of benzyl halides. rsc.org These methods highlight the potential for using ultrasound to facilitate the formation of the benzamido group on a 4-aminosalicylic acid precursor.
Furthermore, ultrasound irradiation has been successfully used for the aza-Michael reaction in water, providing a clean and efficient method for carbon-nitrogen bond formation without the need for catalysts or solid supports. utrgv.edu The synthesis of nano-sized cocrystals of 4-aminosalicylic acid has also been achieved using high-power ultrasound. mdpi.com
Table 2: Examples of Ultrasound-Assisted Synthesis Relevant to the Target Scaffold
| Reaction Type | Reactants | Conditions | Outcome | Reference |
|---|---|---|---|---|
| Oxidative Amidation | Benzyl alcohol, Amine | Graphite Oxide, Acetonitrile, 50°C, Ultrasound | Good to high yields | researchgate.net |
| Reductive Amination | Benzyl halide, Amine | NMO, NaBH₄, Montmorillonite K-10, Solventless, Ultrasound | Good to excellent yields | rsc.org |
| Aza-Michael Reaction | Amine, α,β-unsaturated compound | Water, Ultrasound | High yields, enhanced reaction rate | utrgv.edu |
Catalyst Systems for Enhanced Reaction Efficiency
Homogeneous Catalysis
Homogeneous catalysts are crucial for achieving high efficiency and selectivity in the synthesis of complex molecules. For the esterification step to form this compound, several homogeneous catalytic systems can be considered. A process for the synthesis of phenyl esters directly from phenols and carboxylic acids utilizes a borate-sulfuric acid catalyst complex. google.com Another approach involves the use of tertiary amine bases like DBU, TBD, and DMAP to catalyze the reaction of carboxylic acids with diphenyl carbonate. rsc.orgbohrium.com Phosphorus oxychloride (POCl₃) can also be used to activate the carboxylic acid for reaction with phenol. brainly.comgoogle.com
For the amidation step, palladium-catalyzed silanol-directed C-H carboxylation of phenols can be used to synthesize salicylic acid derivatives, which could then be converted to the corresponding amide. nih.gov
Table 3: Homogeneous Catalytic Systems for Phenyl Ester and Amide Formation
| Reaction Type | Catalyst/Reagents | Substrates | Yield | Reference |
|---|---|---|---|---|
| Esterification | Borate-Sulfuric Acid Complex | Phenol, Carboxylic Acid | High | google.com |
| Esterification | DBU, TBD, or DMAP | Carboxylic Acid, Diphenyl Carbonate | Moderate to High | rsc.orgbohrium.com |
| Esterification | POCl₃ | Salicylic Acid, Phenol | - | brainly.comgoogle.com |
| Carboxylation | Pd(OAc)₂, Ac-Val-OH | Phenol derivative | Good to Excellent | nih.gov |
Heterogeneous Catalysis
Heterogeneous catalysts offer advantages in terms of ease of separation and reusability, contributing to more sustainable processes. For the synthesis of this compound, heterogeneous catalysts could be employed in both the amidation and esterification stages.
Metal catalysts supported on Montmorillonite K-10 (MMT-K10), such as Zn-K10, have been shown to be effective for the deprotection of phenolic esters, and by extension, could be investigated for the catalytic esterification itself under solvent-free conditions. jetir.org For the amidation step, a green, continuous-flow C–H amidation methodology has been developed using heterogeneous Cp*Rh(III) catalysts, which demonstrate excellent activity and durability. rsc.org
Table 4: Heterogeneous Catalytic Systems for Reactions Relevant to the Target Scaffold
| Reaction Type | Catalyst | Substrates | Key Feature | Reference |
|---|---|---|---|---|
| Ester Deprotection | Zn-K10 on MMT | Phenolic Ester | Recyclable, Solvent-free | jetir.org |
| C-H Amidation | Immobilized Cp*Rh(III) | Aromatic compound, Amide source | Continuous-flow, High TON | rsc.org |
Flow Chemistry and Continuous Processing for Scalability Research
Flow chemistry has emerged as a powerful tool for the scalable and safe synthesis of chemical compounds. The precise control over reaction parameters, enhanced heat and mass transfer, and the ability to handle hazardous intermediates in situ make it an attractive approach for multi-step syntheses.
The amidation reaction is well-suited for flow chemistry. nih.gov Continuous slurry-flow technology has been developed for amide bond formation in water, offering a sustainable and scalable protocol. acs.org Plug flow reactors (PFRs) have been successfully used for amidations in early drug development, utilizing coupling reagents like carbodiimides and T3P. vapourtec.com A two-step chemo-enzymatic flow method for the esterification and amidation of phenolic acids has also been reported, highlighting the potential for integrated continuous processes. acs.org
A continuous-flow C–H amidation using heterogeneous Cp*Rh(III) catalysts has been demonstrated for multi-gram scale synthesis, showcasing the potential for scalable production of the 4-benzamido moiety. rsc.org The adaptation of these flow methodologies to the synthesis of this compound could offer significant advantages in terms of process intensification and safety.
Table 5: Flow Chemistry Approaches for Amidation and Esterification
| Reaction Type | Reactor Type | Reagents/Catalyst | Key Advantage | Reference |
|---|---|---|---|---|
| Amidation | Spinning Disc Reactor/Coflore ACR | Coupling agents in water | Sustainable, Scalable | acs.org |
| Amidation | Plug Flow Reactor (PFR) | Carbodiimides, T3P | Rapid, Convenient | vapourtec.com |
| Esterification & Amidation | - | Chemo-enzymatic | Two-step continuous process | acs.org |
| C-H Amidation | - | Heterogeneous Cp*Rh(III) | High throughput, Scalable | rsc.org |
Information regarding the synthesis of this compound is not publicly available.
Following a comprehensive search of scientific literature and chemical databases, no specific research findings or established synthetic methodologies for the compound This compound could be located. Consequently, the detailed information required to address the optimization of its synthesis, including solvent effects, temperature and pressure influences, and stoichiometric ratios, is not available in the public domain.
The requested article on "" cannot be generated due to the absence of published research on this specific molecule. Searches for synthetic routes, reaction conditions, and optimization parameters for this compound did not yield any relevant results. While methodologies exist for structurally related benzamide and benzoate (B1203000) derivatives, the strict requirement to focus solely on this compound prevents the use of such data.
Therefore, the creation of data tables and detailed research findings for the specified subsections is not possible.
Advanced Structural Characterization and Spectroscopic Analysis of Phenyl 4 Benzamido 2 Hydroxybenzoate
Crystallographic Studies and Polymorphism Investigations
Crystallographic studies are fundamental to elucidating the three-dimensional arrangement of atoms and molecules in a crystalline solid. These techniques provide precise information on bond lengths, bond angles, and the nature of intermolecular forces that dictate the crystal packing.
Single Crystal X-ray Diffraction Analysis of Molecular Conformation and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
Single crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise molecular structure of a compound. While specific SC-XRD data for Phenyl 4-benzamido-2-hydroxybenzoate is not widely published, analysis of closely related structures, such as methyl 4-hydroxybenzoate (B8730719) and various benzamides, allows for a detailed prediction of its structural characteristics. nih.govnih.gov
The molecule is expected to adopt a conformation influenced by both intramolecular and intermolecular interactions. A key intramolecular feature would be a hydrogen bond between the hydroxyl group (-OH) at the 2-position and the ester carbonyl oxygen, which would stabilize a planar six-membered ring system.
Intermolecular interactions are crucial for the assembly of the crystal lattice. The primary interactions anticipated are:
Hydrogen Bonding: The amide group (N-H) is a potent hydrogen bond donor, while the amide carbonyl (C=O), ester carbonyl (C=O), and hydroxyl (-OH) groups are hydrogen bond acceptors. This allows for the formation of extensive hydrogen-bonding networks, potentially creating chains or sheets of molecules. mdpi.comresearchgate.net For instance, studies on similar structures show that amide-to-amide hydrogen bonds are a common and robust supramolecular synthon. researchgate.net
π-π Stacking: The presence of three phenyl rings in the molecule provides ample opportunity for π-π stacking interactions. rsc.org These interactions, where the electron clouds of aromatic rings overlap, would contribute significantly to the stability of the crystal packing. nih.govnih.gov The geometry of this stacking (e.g., parallel-displaced or T-shaped) would be a critical feature of the crystal structure. nih.gov
Table 1: Predicted Crystallographic Parameters for this compound (Note: This table is predictive, based on analyses of similar compounds like parabens and benzamides.) nih.govresearchgate.net
| Parameter | Predicted Value/System |
| Crystal System | Monoclinic or Triclinic |
| Space Group | P2₁/c or P-1 |
| Key Hydrogen Bonds (Å) | O-H···O=C (intramolecular), N-H···O=C (intermolecular) |
| π-π Stacking Distance (Å) | ~3.4 - 3.8 |
Powder X-ray Diffraction for Crystalline Phase Analysis
Powder X-ray Diffraction (PXRD) is an essential technique for analyzing crystalline materials. Unlike SC-XRD, which requires a single, well-ordered crystal, PXRD can be performed on a polycrystalline powder. Each crystalline solid produces a unique diffraction pattern, which serves as a "fingerprint" for that specific crystalline phase. rsc.org
For this compound, PXRD would be used to:
Confirm the identity and purity of a synthesized batch by comparing its PXRD pattern to a reference pattern calculated from SC-XRD data.
Identify different polymorphic forms of the compound, as each polymorph would yield a distinct diffraction pattern. nih.gov
Monitor phase transformations that might occur due to changes in temperature, pressure, or upon grinding.
In polymorphism studies of related molecules, such as carbamazepine (B1668303) cocrystals, PXRD is the primary tool for identifying new solid forms and assessing their stability. nih.gov
Polymorphism and Co-crystallization Research
Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of the same compound can have distinct physicochemical properties, including melting point, solubility, and stability. nih.gov Research into the polymorphism of this compound would involve screening for different crystal forms by crystallization from a wide variety of solvents under different conditions (e.g., temperature, evaporation rate). rsc.org
Co-crystallization is a technique used to design new crystalline solids by combining a target molecule with a second, different molecule (a "coformer") in a specific stoichiometric ratio within the same crystal lattice. researchgate.net For this compound, potential coformers could be selected based on their ability to form predictable hydrogen bonds (supramolecular synthons) with the amide or hydroxyl groups. researchgate.net For example, carboxylic acids are common coformers for amide-containing molecules. researchgate.net This research is pivotal as it can lead to the creation of new solid forms with improved properties. nih.gov
Vibrational Spectroscopy for Functional Group Analysis and Conformational Insights
Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to the presence of specific functional groups and can provide information about molecular conformation and intermolecular interactions like hydrogen bonding.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a sample, causing its molecular bonds to vibrate. The resulting spectrum displays absorption bands at specific wavenumbers corresponding to the vibrational frequencies of the molecule's functional groups. nih.gov
For this compound, the FTIR spectrum would be expected to show characteristic peaks that confirm its structure. Analysis of related compounds provides a strong basis for assigning these peaks. researchgate.netajchem-a.com
Table 2: Predicted Characteristic FTIR Peaks for this compound (Note: Based on data from related benzamides, esters, and phenols.) ajchem-a.comresearchgate.netresearchgate.net
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Appearance |
| Phenolic Hydroxyl (O-H) | Stretching | ~3200 - 3400 | Broad, due to hydrogen bonding |
| Amide (N-H) | Stretching | ~3300 | Medium to sharp |
| Aromatic (C-H) | Stretching | ~3000 - 3100 | Sharp, multiple weak bands |
| Ester Carbonyl (C=O) | Stretching (Amide I) | ~1730 - 1750 | Strong, sharp |
| Amide Carbonyl (C=O) | Stretching | ~1650 - 1680 | Very strong, sharp (Amide I band) |
| Amide (N-H) | Bending | ~1510 - 1550 | Medium to strong (Amide II band) |
| Aromatic Rings (C=C) | Stretching | ~1450 - 1600 | Multiple medium to strong bands |
| Ester (C-O) | Stretching | ~1100 - 1300 | Strong |
Shifts in the positions of the O-H, N-H, and C=O stretching bands can provide direct evidence of hydrogen bonding within the crystal structure.
Raman Spectroscopy, Including Surface-Enhanced Raman Scattering (SERS) for Adsorption Studies
Raman spectroscopy is a complementary technique to FTIR. It involves scattering laser light off a sample and analyzing the small shifts in the wavelength of the scattered light, which correspond to the molecule's vibrational modes. While FTIR is sensitive to polar functional groups, Raman spectroscopy is particularly effective for non-polar and symmetric bonds, such as the C=C bonds in aromatic rings. esisresearch.org
Surface-Enhanced Raman Scattering (SERS) is a highly sensitive variation of the technique that can enhance the Raman signal by many orders of magnitude for molecules adsorbed onto nanostructured metal surfaces (typically silver or gold). uh.edu SERS is a powerful tool for studying the adsorption behavior of molecules. researchgate.net
A SERS study of this compound would reveal how the molecule orients itself when adsorbed on a metal surface. nih.gov By observing which Raman bands are most strongly enhanced, one can infer which parts of the molecule are closest to the surface. scielo.br For example:
Strong enhancement of carboxylate or phenolate (B1203915) bands would suggest the molecule binds through its oxygen atoms. researchgate.net
Enhancement of ring breathing modes might indicate a flat orientation where the phenyl rings' π-systems interact with the metal. rsc.org
This information is crucial for applications where the molecule's interaction with a surface is important. scielo.br
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
No specific UV-Vis absorption maxima (λmax) or analysis of electronic transitions for this compound could be found in the searched resources.
Computational and Theoretical Investigations of Phenyl 4 Benzamido 2 Hydroxybenzoate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in predicting the molecular properties of a compound from first principles, providing a microscopic view of its electronic structure and geometry.
Density Functional Theory (DFT) is a powerful computational method used to determine the ground-state electronic structure and optimized geometry of molecules. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly employed with basis sets such as 6-31G* or 6-311++G**. researchgate.netnih.govespublisher.com
The process involves finding the minimum energy conformation of the molecule, which corresponds to the most stable three-dimensional structure. The resulting optimized geometry provides theoretical values for bond lengths, bond angles, and dihedral angles. These theoretical parameters are often in close agreement with experimental data obtained from techniques like X-ray crystallography. nih.gov For instance, studies on methyl 4-hydroxybenzoate (B8730719) show a strong correlation between DFT-calculated geometries and experimental values. nih.gov The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure is a true energy minimum on the potential energy surface. espublisher.com
| Parameter | Theoretical Value (Analog Compound) | Method/Basis Set | Reference |
|---|---|---|---|
| C=O Bond Length | ~1.21 Å | DFT/B3LYP/6-311G(d,p) | nih.gov |
| C-O Bond Length | ~1.36 Å | DFT/B3LYP/6-311G(d,p) | nih.gov |
| Aromatic C-C Bond Length | ~1.39 - 1.41 Å | DFT/B3LYP/6-31+G* | researchgate.net |
| O-C-C Bond Angle | ~120° | DFT/B3LYP/6-311G(d,p) | nih.gov |
This table presents typical values for key geometric parameters in benzoate-containing structures as calculated by DFT, illustrating the data obtained from such analyses.
Ab initio (from the beginning) methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are used for high-accuracy calculations without reliance on empirical parameters. nih.gov While DFT is highly efficient, MP2 calculations are often performed to further refine the results, especially for geometric data and conformational energies. researchgate.netnih.gov Studies on phenyl benzoate (B1203000) have shown that results from MP2 and certain DFT functionals (like B3LYP) with basis sets that include diffuse functions (e.g., 6-311++G**) provide excellent agreement with experimental findings. nih.gov These methods are crucial for obtaining a reliable understanding of the molecule's electronic properties and conformational landscape. nih.gov
Natural Bond Orbital (NBO) analysis is a technique used to study charge delocalization, hyperconjugative interactions, and intramolecular charge transfer (ICT) within a molecule. malayajournal.orgmaterialsciencejournal.org It interprets the molecular wavefunction in terms of localized Lewis-type (bonding or lone pair) and non-Lewis-type (antibonding) orbitals. The delocalization of electron density from a filled donor NBO to an empty acceptor NBO corresponds to a stabilizing interaction.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type | Reference |
|---|---|---|---|---|
| n(O) (Carbonyl) | π(C-C) (Aromatic Ring) | ~20-40 | Lone Pair -> Antibonding π | malayajournal.org |
| n(N) (Amide) | π(C=O) (Carbonyl) | ~50-60 | Lone Pair -> Antibonding π | malayajournal.org |
| π(C-C) (Ring 1) | π(C-C) (Ring 2) | ~5-15 | π -> π Conjugation | malayajournal.org |
This table provides illustrative E(2) values for typical intramolecular charge transfer interactions found in molecules with amide and benzoyl functionalities, based on NBO analyses of similar compounds.
Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects
Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of a molecule, providing insights into its conformational flexibility and interactions with its environment, such as a solvent. mdpi.com In an MD simulation, the atoms of the molecule are treated as classical particles, and their motions are governed by Newton's laws of motion.
For Phenyl 4-benzamido-2-hydroxybenzoate, MD simulations could reveal the rotational freedom around its various single bonds (e.g., the amide C-N bond, the ester C-O bond, and the C-C bond connecting the rings). This would help understand the molecule's accessible conformations in solution. Furthermore, by explicitly including solvent molecules (like water or an organic solvent) in the simulation box, one can study solvation effects, such as the formation of hydrogen bonds between the molecule's hydroxyl or amide groups and the solvent, and how the solvent influences the conformational preferences of the solute.
Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies, NMR Chemical Shifts, UV-Vis Spectra)
Computational methods are invaluable for predicting and interpreting various types of spectra. nih.gov
Vibrational Frequencies: DFT calculations are widely used to compute the harmonic vibrational frequencies corresponding to a molecule's normal modes. ajchem-a.com These calculated frequencies and their corresponding intensities can be used to simulate an infrared (IR) and Raman spectrum. The theoretical spectra are then compared with experimental data to assign the observed vibrational bands to specific atomic motions, such as C=O stretching, N-H bending, or aromatic ring vibrations. researchgate.netajchem-a.com For crystalline solids, periodic DFT calculations can provide a more accurate match to experimental spectra than calculations on isolated molecules. semanticscholar.orgmdpi.com
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). nih.govresearchgate.net The calculated shifts are compared to experimental values to aid in the structural elucidation of the molecule.
UV-Vis Spectra: The electronic absorption properties are predicted using Time-Dependent Density Functional Theory (TD-DFT). researchgate.netmdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelengths (λmax) and oscillator strengths, which correspond to the position and intensity of peaks in a UV-Vis spectrum. mdpi.com The analysis of the involved molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), helps to characterize these transitions (e.g., as π → π* or n → π*). The HOMO-LUMO energy gap is also an important descriptor of molecular reactivity and stability. ajchem-a.commdpi.com
| Spectroscopic Property | Predicted Value (Analog) | Computational Method | Reference |
|---|---|---|---|
| Vibrational (C=O stretch) | ~1766 cm⁻¹ | AM1 | researchgate.net |
| UV-Vis (λmax) | ~316 nm | TD-DFT/B3LYP | mdpi.com |
| HOMO-LUMO Gap | ~4.5 - 5.0 eV | DFT/B3LYP | ajchem-a.commdpi.com |
This table summarizes representative predicted spectroscopic data for molecules containing benzoyl and hydroxyl functionalities.
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive behavior of a molecule. nih.gov It is plotted on the surface of the molecule's electron density, illustrating the distribution of charge. The MEP provides a guide to the sites for electrophilic and nucleophilic attack. mdpi.com
Different colors on the MEP map represent different potential values:
Red: Regions of most negative electrostatic potential, which are electron-rich. These sites are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms like oxygen or nitrogen. nih.gov
Blue: Regions of most positive electrostatic potential, which are electron-poor. These sites, typically around hydrogen atoms (especially acidic protons like in a hydroxyl group), are susceptible to nucleophilic attack. mdpi.com
Green: Regions of neutral or near-zero potential.
For this compound, the MEP map would likely show negative potential (red) around the carbonyl oxygens and the hydroxyl oxygen, indicating these as primary sites for electrophilic interaction or hydrogen bond acceptance. Positive potential (blue) would be concentrated around the hydroxyl and amide hydrogens, marking them as sites for nucleophilic attack or hydrogen bond donation. mdpi.comnih.gov
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps) for Reactivity and Stability
Frontier Molecular Orbital (FMO) theory is a fundamental tool in understanding the chemical reactivity and kinetic stability of a molecule. numberanalytics.com The theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. irjweb.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for determining molecular reactivity. A smaller HOMO-LUMO gap suggests a molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. numberanalytics.comnih.gov Conversely, a larger energy gap indicates higher stability and lower chemical reactivity. irjweb.com
Computational studies, typically employing Density Functional Theory (DFT) methods, are used to calculate the energies of the HOMO and LUMO and to visualize their electron density distributions. researchgate.netnih.gov For this compound, theoretical calculations would likely be performed using a basis set such as B3LYP/6-311++G(d,p) to obtain optimized molecular geometry and electronic properties. irjweb.comresearchgate.net
In the case of this compound, the HOMO is expected to be localized primarily on the electron-rich parts of the molecule, such as the phenyl rings and the atoms with lone pairs like oxygen and nitrogen. researchgate.net The LUMO, on the other hand, would likely be distributed over the electron-accepting regions. The intramolecular charge transfer from the donor to the acceptor parts of the molecule is a key factor in its electronic properties. irjweb.com
The HOMO-LUMO energy gap is a critical factor in determining the molecule's bioactivity and chemical hardness. irjweb.com A significant energy gap would imply a high kinetic stability and low reactivity. irjweb.com Based on computational analyses of similar benzamide (B126) and benzoate derivatives, the predicted HOMO-LUMO energy gap for this compound would likely fall in a range that suggests a stable molecule with potential for specific chemical interactions. researchgate.netnih.gov
Table 1: Predicted Frontier Molecular Orbital Parameters for this compound
| Parameter | Predicted Value (eV) |
| HOMO Energy | -6.5 to -5.5 |
| LUMO Energy | -2.0 to -1.0 |
| HOMO-LUMO Gap (ΔE) | 4.5 to 4.0 |
Note: The values in this table are predictive and based on computational studies of structurally related compounds.
Non-Linear Optical (NLO) Properties Prediction
Non-linear optical (NLO) materials are of significant interest for their potential applications in optoelectronics, including frequency conversion and optical switching. nih.govresearchgate.net The NLO response of a molecule is determined by its molecular polarizability (α) and hyperpolarizability (β). Computational quantum chemical methods are powerful tools for predicting the NLO properties of new materials. researchgate.net
For a molecule to exhibit significant NLO properties, it typically possesses a large dipole moment, a substantial difference between ground and excited state dipole moments, and a small transition energy, which corresponds to the HOMO-LUMO gap. nih.gov Molecules with donor-π-acceptor (D-π-A) structures often exhibit enhanced NLO responses. In this compound, the benzamido and hydroxyl groups can act as electron donors, while the phenyl benzoate moiety can serve as an acceptor, connected through a π-conjugated system.
The first-order hyperpolarizability (β) is a key indicator of a molecule's NLO activity. Theoretical calculations using methods like DFT can predict this value. nih.gov The predicted NLO properties are often compared to a standard NLO material like urea (B33335) for reference. researchgate.net Studies on similar aromatic and heterocyclic compounds have shown that substitutions on the phenyl rings can significantly influence the NLO response. nih.gov
Computational investigations into this compound would likely involve the calculation of dipole moment (μ), polarizability (α), and the first hyperpolarizability (β) using a suitable DFT functional and basis set. nih.gov The results would provide insight into its potential as an NLO material. A significant calculated value for the first hyperpolarizability would suggest that the compound could be a candidate for further experimental investigation for NLO applications. nih.govresearchgate.net
Table 2: Predicted Non-Linear Optical Properties of this compound
| Property | Predicted Value |
| Dipole Moment (μ) | > 5 Debye |
| Mean Polarizability (α) | > 30 x 10⁻²⁴ esu |
| First Hyperpolarizability (β) | > 50 x 10⁻³⁰ esu |
Note: The values in this table are predictive and based on computational studies of structurally related compounds exhibiting NLO properties.
Structure Activity Relationship Sar and Mechanistic Studies of Phenyl 4 Benzamido 2 Hydroxybenzoate and Its Derivatives
Design and Synthesis of Analogues and Derivatives
The synthesis of derivatives based on the Phenyl 4-benzamido-2-hydroxybenzoate scaffold is a strategic process aimed at exploring the chemical space around the core molecule. researchgate.netnih.gov This typically involves multi-step reactions starting from accessible materials like substituted salicylic (B10762653) acids and anilines. researchgate.netnih.gov The yields for such syntheses are often high, ranging from 72% to 92% for certain series of halogenated 2-hydroxy-N-phenylbenzamides and their esters. researchgate.netnih.gov
The phenyl ester group of the parent compound is a key site for modification. A notable strategy involves replacing the simple phenyl group with more complex moieties to alter the compound's physicochemical properties and biological activity. For instance, the hydroxyl group of the central salicylate (B1505791) ring, which forms the ester linkage, can be reacted with various phosphorus-based acids. researchgate.netnih.gov This leads to the creation of derivatives such as diethyl phosphite (B83602) esters. researchgate.netnih.gov This specific modification has been shown to significantly enhance activity against certain enzymes, particularly butyrylcholinesterase (BuChE). researchgate.netnih.gov The introduction of a phosphorus-based group demonstrates a targeted approach to improving potency and selectivity for specific biological targets. researchgate.net
The benzamide (B126) portion of the molecule, which consists of an N-phenyl group attached to the benzoyl carbonyl, offers numerous possibilities for structural variation. researchgate.netescholarship.org Researchers have synthesized extensive libraries of compounds by introducing various substituents onto the aniline (B41778) ring (the N-phenyl part). researchgate.netnih.gov
Key modifications include:
Halogenation: The introduction of halogen atoms (F, Cl, Br) at different positions of the aniline ring is a common strategy. Studies have found that the type and position of the halogen can dramatically influence inhibitory activity against enzymes like acetylcholinesterase (AChE) and BuChE. researchgate.net For BuChE inhibition, a clear preference was noted for derivatives of 3,4-dichloroaniline (B118046) over 3,5-dichloroanilides. researchgate.net
Trifluoromethyl Groups: The inclusion of one or more trifluoromethyl (CF₃) groups on the aniline ring has been shown to increase inhibitory potency, especially against BuChE. researchgate.net Derivatives of 3,5-bis(trifluoromethyl)aniline, for example, exhibit significantly low IC₅₀ values. researchgate.net
N-Substitution: While the core structure is an N-phenylbenzamide, other N-substituents can be explored. For example, replacing the N-phenyl ring with other groups like N-cyclohexyl has been used in the synthesis of related benzamide derivatives to probe the structural requirements for activity. mdpi.com
These modifications are typically achieved by condensing a substituted salicylic acid derivative with a appropriately substituted aniline. researchgate.netnih.gov
The central benzoate (B1203000) ring, derived from salicylic acid, is another critical area for modification. The substitution pattern on this ring is fundamental to the compound's activity.
Halogenation of the Salicylate Ring: The synthesis of analogues frequently starts with halogenated salicylic acids. Research has shown that derivatives based on 5-bromosalicylic acid and 5-chlorosalicylic acid are particularly effective inhibitors of cholinesterases. researchgate.netnih.gov The presence of a halogen on this ring is considered essential for improving inhibitory concentrations. researchgate.net
Positional Isomers: The relative positions of the hydroxyl and benzamido groups on the central ring are crucial. The 2-hydroxy substitution is a defining feature of this salicylanilide (B1680751) class. While the parent compound is a 4-benzamido derivative, other positional isomers can be synthesized to study the impact of the amide group's location on biological activity. The synthesis of 2-(4-hydroxyphenoxy)benzamide derivatives, for instance, explores a different connectivity and substitution pattern, highlighting the versatility of benzamide scaffold modifications. mdpi.com
In Vitro Mechanistic Investigations of Biological Interactions (e.g., Enzyme Inhibition, Receptor Binding, DNA Interaction)
In vitro studies are essential to understand how these molecules interact with biological systems at a molecular level, providing a foundation for their potential therapeutic applications. researchgate.netnih.govnih.gov
Research has identified several biological targets for this compound analogues.
Cholinesterases (AChE and BuChE): A primary focus of investigation for this class of compounds has been their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). researchgate.netnih.gov These enzymes are significant targets in the context of neurodegenerative disorders. researchgate.net Many halogenated 2-hydroxy-N-phenylbenzamides and their esters have been evaluated for their inhibitory activity against these enzymes using established methods like the Ellman's spectrophotometric method. researchgate.netnih.gov
Kinetoplast DNA (kDNA): In a different context, N-phenylbenzamide derivatives have been designed to target the AT-rich mitochondrial DNA (kDNA) of trypanosomatid parasites. nih.gov These compounds act as DNA minor groove binders, disrupting kDNA function and leading to parasite death, making them candidates for treating diseases like African trypanosomiasis. nih.gov
Other Enzymes: The broader benzamide scaffold has been explored for activity against other enzymes as well. Depending on the specific substitutions, related structures have been found to inhibit histone deacetylases (HDACs) nih.gov, phospholipase A2, and hyaluronidase. nih.gov
Detailed kinetic studies reveal the mechanism and potency of enzyme inhibition. For cholinesterase inhibitors, IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) are a key metric.
Inhibition Potency (IC₅₀): A study of thirty-six halogenated 2-hydroxy-N-phenylbenzamides found moderate AChE inhibition, with IC₅₀ values ranging from 33.1 to 85.8 µM. researchgate.netnih.gov The IC₅₀ values for BuChE were generally higher, indicating weaker inhibition, ranging from 53.5 to 228.4 µM. researchgate.netnih.gov However, esterification of the hydroxyl group with phosphorus-based acids dramatically improved BuChE inhibition. The derivative 5-chloro-2-{[4-(trifluoromethyl)phenyl]carbamoyl}phenyl diethyl phosphite was identified as a superior BuChE inhibitor with an IC₅₀ of 2.4 µM and was also the most selective inhibitor for BuChE over AChE. researchgate.netnih.gov
| Compound | Modifications | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) |
|---|---|---|---|
| General Benzamides | Various halogenated salicylanilides | 33.1 - 85.8 | 53.5 - 228.4 |
| 5-chloro-2-{[4-(trifluoromethyl)phenyl]carbamoyl}phenyl diethyl phosphite | 5-Cl on benzoate; 4-CF₃ on N-phenyl; Diethyl phosphite ester | - | 2.4 |
| 5-bromo-2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide | 5-Br on benzoate; 3-CF₃ on N-phenyl | - | 42.67 |
| 5-chloro-2-hydroxy-N-[3,4,5-trichlorophenyl]benzamide | 5-Cl on benzoate; 3,4,5-tri-Cl on N-phenyl | - | 42.08 |
Mechanism of Inhibition: Kinetic analysis has shown that certain potent derivatives act as mixed-type inhibitors of both AChE and BuChE. researchgate.netnih.gov Furthermore, the highly active phosphorus-based ester, 5-chloro-2-{[4-(trifluoromethyl)phenyl]carbamoyl}phenyl diethyl phosphite, was found to be a pseudo-irreversible inhibitor. researchgate.netnih.gov
DNA Binding Affinity: For derivatives designed to target kDNA, biophysical techniques are used to assess binding affinity and mode. Studies have shown that bis(2-aminoimidazolines) and bisarylimidamides derived from an N-phenylbenzamide core bind strongly and selectively to the minor groove of AT-rich DNA. nih.gov In contrast, replacing the aminoimidazoline groups with benzimidazole (B57391) rings led to a change in binding mode, with these new analogues also binding via intercalation. nih.gov The binding affinity (measured as the change in DNA melting temperature, ΔTm) was found to correlate with the ionization state (pKa) of the molecules at physiological pH. nih.gov
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Due to a lack of specific molecular docking and dynamics simulation studies on this compound, this section will discuss the computational approaches used for the broader class of salicylanilide derivatives, to which this compound belongs. These studies are crucial for understanding how these compounds interact with their biological targets at a molecular level, guiding the design of more potent and selective derivatives.
Molecular modeling studies have been instrumental in elucidating the binding modes of salicylanilide derivatives. For instance, in the context of P2X1 receptor antagonists, molecular modeling suggested an extracellular binding site for potent salicylanilide derivatives. nih.gov Similarly, for novel chloro-substituted salicylanilide derivatives with antibacterial activity, molecular modeling was used to establish the geometry of their inclusion complexes with β-cyclodextrin, proving that the benzamide moiety is included within the cyclodextrin (B1172386) cavity. mdpi.com
In the development of inhibitors for enzymes like mycobacterial isocitrate lyase, docking studies have been employed to understand the interactions between salicylanilide esters and the enzyme's active site. mdpi.com For example, docking of salicylanilide 4-(trifluoromethyl)benzoates into the active site of isocitrate lyase from Mycobacterium tuberculosis can reveal key interactions that contribute to their inhibitory activity. mdpi.com Furthermore, in the design of novel salicylanilide derivatives as tyrosinase inhibitors, docking studies have shown that specific moieties, such as a hydroxymethyl group, can form metal complexes with copper ions within the enzyme's binding site, explaining their potent inhibitory activity. researchgate.net
These computational studies provide a rational basis for the observed structure-activity relationships and are essential for the optimization of lead compounds.
Exploration of Biological Activities at a Mechanistic Level
While direct mechanistic studies on this compound are not extensively documented, the broader class of salicylanilides, including their ester derivatives, exhibits a wide range of biological activities with several proposed mechanisms of action. nih.gov These compounds are recognized for their potential as anticancer and antimicrobial agents. mdpi.comnih.gov
Antiproliferative Mechanisms:
The anticancer properties of salicylanilides are attributed to multiple mechanisms. nih.govresearchgate.net One of the most cited mechanisms is the uncoupling of oxidative phosphorylation in mitochondria, which disrupts cellular energy metabolism and can lead to apoptosis. nih.govresearchgate.net Additionally, salicylanilides have been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival, such as STAT3 (Signal Transducer and Activator of Transcription 3), NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells), and Notch signaling pathways. nih.govnih.gov Some derivatives have also been identified as inhibitors of receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR). nih.gov
Antibacterial Mechanisms:
The antibacterial action of salicylanilides is also multifaceted. mdpi.comscienceopen.com A key mechanism, particularly against Gram-negative bacteria, involves the dissipation of the proton motive force (PMF) across the bacterial cell membrane. scienceopen.comresearchgate.net This disruption of the PMF interferes with essential cellular processes, including ATP synthesis and the function of efflux pumps, leading to cell death. scienceopen.comresearchgate.net In Gram-positive bacteria and mycobacteria, salicylanilides are thought to have multiple cellular targets. mdpi.comnih.gov They have been shown to inhibit the two-component regulatory systems (TCS) in bacteria, which are crucial for sensing and responding to environmental changes. nih.gov Furthermore, they can inhibit enzymes such as mycobacterial isocitrate lyase and methionine aminopeptidase. mdpi.com The esterification of the phenolic hydroxyl group in salicylanilides can lead to prodrugs with improved membrane penetration. mdpi.com
Cellular Pathway Modulation Studies (e.g., Apoptosis Induction, Cell Cycle Arrest)
The ability of salicylanilide derivatives to induce apoptosis and cause cell cycle arrest is a cornerstone of their antiproliferative activity. While specific studies on this compound are unavailable, research on related compounds provides significant insights.
Salicylanilides have been shown to induce apoptosis in various cancer cell lines. researchgate.net This programmed cell death can be initiated through the disruption of mitochondrial membrane potential, a consequence of mitochondrial uncoupling. researchgate.net Furthermore, the inhibition of signaling pathways like STAT3 and NF-κB by salicylanilides can trigger apoptosis. nih.govnih.gov For example, some novel salicylanilide derivatives have been found to induce apoptosis and decrease mitochondrial membrane potential in lymphoma cell lines. researchgate.net
In addition to apoptosis, salicylanilides can cause cell cycle arrest. nih.gov Studies have demonstrated that certain salicylanilide derivatives can arrest the cell cycle in the G1/G0 or G2/M phase, thereby inhibiting cancer cell proliferation. nih.gov For instance, a salicylanilide derivative was found to arrest the cell cycle of DU145 prostate cancer cells at the G2/M phase, while another derivative arrested the cell cycle at the G1/G0 phase in the same cell line. nih.gov This effect is often linked to the inhibition of key cellular targets like tubulin polymerization or STAT3 signaling. nih.gov
Interaction with Specific Cellular Components (e.g., DNA, Proteins)
The biological effects of salicylanilide derivatives stem from their interactions with various cellular components, primarily proteins. There is less evidence to suggest direct interaction with DNA as a primary mechanism of action.
The primary mode of action for many salicylanilides involves binding to and modulating the function of specific proteins. As previously mentioned, they are known to inhibit a range of enzymes and signaling proteins. For example, their anticancer effects are often linked to the inhibition of protein tyrosine kinases like EGFR and signaling proteins such as STAT3. nih.govnih.gov The antibacterial activity of salicylanilides is also attributed to protein interactions, including the inhibition of bacterial enzymes and components of the two-component regulatory systems. mdpi.comnih.gov
Molecular docking studies have provided insights into these interactions. For instance, certain salicylanilide derivatives are proposed to inhibit tyrosine kinases by competing with ATP for binding at the catalytic domain. nih.gov The interaction of salicylanilides with tubulin, leading to the inhibition of its polymerization, is another example of a specific protein interaction that contributes to their anticancer effects. nih.gov The replacement of the phenolic hydroxyl group in some derivatives with a fluorine atom resulted in the loss of antiproliferative activity, highlighting the critical role of specific chemical features in these protein-ligand interactions. nih.gov
Degradation Pathways and Environmental Fate Research
Photodegradation Studies (e.g., UV-induced degradation)
The absorption of ultraviolet (UV) radiation from sunlight can induce photochemical reactions, leading to the transformation of organic compounds. For Phenyl 4-benzamido-2-hydroxybenzoate, photodegradation is anticipated to be a significant environmental transformation pathway due to its aromatic structure, which is capable of absorbing UV light.
Studies on structurally similar compounds, such as benzanilides, reveal that UV irradiation can lead to photo-Fries rearrangement and photocyclization reactions. rug.nlresearchgate.net The photo-Fries rearrangement of anilides typically involves the cleavage of the amide bond, followed by the migration of the benzoyl group to the aniline (B41778) ring, forming amino-benzophenone derivatives. rug.nl In the case of this compound, this could result in the formation of aminobenzophenone-type structures.
Another potential photodegradation pathway is photocyclization. For certain substituted benzanilides, UV exposure can induce an intramolecular cyclization to form phenanthridinone derivatives. researchgate.netnih.gov The presence of a hydroxyl group on the benzoate (B1203000) ring may influence the electronic properties and thus the photochemical reactivity of the molecule.
The degradation process under UV light can be influenced by the solvent and the presence of other substances. For instance, the photoreaction of some benzanilides yields different major products in the presence of water or in aprotic solvents. researchgate.net The primary photochemical processes are likely to involve the homolytic cleavage of the ester or amide bond, generating radical intermediates that can undergo further reactions.
Table 1: Potential Photodegradation Products of this compound
| Precursor Compound | Potential Photoproducts | Reaction Type |
|---|---|---|
| This compound | 2-Amino-5-hydroxy-benzophenone derivatives | Photo-Fries Rearrangement |
| This compound | Phenanthridinone derivatives | Photocyclization |
| This compound | Phenol (B47542), 4-benzamido-2-hydroxybenzoic acid | Photolytic cleavage of ester bond |
Chemical Degradation Mechanisms (e.g., Hydrolysis, Oxidation)
Hydrolysis: The this compound molecule contains two key functional groups susceptible to hydrolysis: the phenyl ester linkage and the amide linkage.
The hydrolysis of the phenyl ester bond is expected to be a primary degradation pathway. This reaction can be catalyzed by both acids and bases and would cleave the molecule into phenol and 4-benzamido-2-hydroxybenzoic acid. libretexts.org The rate of ester hydrolysis is generally faster than that of amide hydrolysis. libretexts.org
The amide bond in this compound is also susceptible to hydrolysis, which would yield 4-amino-2-hydroxybenzoic acid and benzoic acid. Amide hydrolysis typically requires more stringent conditions, such as heating with strong acids or bases, compared to ester hydrolysis. libretexts.orgchemguide.co.uk However, under environmental conditions, this process can still occur over time. The rate of hydrolysis can be influenced by the electronic nature of the substituents on the aromatic rings. researchgate.net
Table 2: Predicted Hydrolysis Products of this compound
| Linkage Cleaved | Products |
|---|---|
| Ester Linkage | Phenol and 4-benzamido-2-hydroxybenzoic acid |
Oxidation: Oxidative degradation in the environment can be initiated by reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which are generated photochemically. The aromatic rings and the amine functionality of the degradation products of this compound are susceptible to oxidation.
The phenolic moiety is particularly prone to oxidation, which can lead to the formation of quinone-like structures and, eventually, ring-opening products. The amino group of potential hydrolysis products like 4-amino-2-hydroxybenzoic acid can be oxidized, a common fate for aromatic amines in the environment. researchgate.net This oxidation can lead to the formation of nitroso or nitro derivatives and can also result in polymerization through oxidative coupling reactions.
Microbial Degradation in Environmental Contexts
Microbial enzymatic activities play a pivotal role in the ultimate degradation and mineralization of organic compounds in soil and water. The biodegradation of this compound is likely to proceed through the initial cleavage of its ester and amide bonds by microbial hydrolases.
Microbial populations have been shown to degrade a variety of amides, with the primary mechanism being microbially mediated hydrolysis. nih.gov For instance, research on salicylanilides, which are structurally related, indicates that they are biodegradable, with a reported half-life of approximately 14.5 days in one study. epa.gov The initial step in the microbial degradation of this compound would likely be the hydrolysis of the ester bond to yield phenol and 4-benzamido-2-hydroxybenzoic acid, or the hydrolysis of the amide bond to form 4-amino-2-hydroxybenzoic acid and benzoic acid.
These initial degradation products are generally more amenable to further microbial attack. Phenol is a well-known biodegradable compound, and various microbial pathways for its degradation have been elucidated. Similarly, benzoic acid and aminobenzoic acids are known to be degraded by a wide range of microorganisms. frontiersin.org For example, bacteria can utilize these compounds as carbon and nitrogen sources, funneling the degradation intermediates into central metabolic pathways like the Krebs cycle. frontiersin.org The degradation of polyester (B1180765) amides by bacterial strains such as Bacillus subtilis and fungi like Aspergillus niger has also been observed, suggesting that microorganisms possess the enzymatic machinery to break down complex amide-containing structures. researchgate.net
Table 3: Key Compounds in the Degradation of this compound
| Compound Name |
|---|
| 4-amino-2-hydroxybenzoic acid |
| 4-benzamido-2-hydroxybenzoic acid |
| Aniline |
| Aspergillus niger |
| Bacillus subtilis |
| Benzoic acid |
| Phenol |
Analytical Methodologies for Research Applications
Chromatographic Methods for Purity Assessment and Quantification in Research Samples
Chromatographic techniques are indispensable for separating Phenyl 4-benzamido-2-hydroxybenzoate from impurities and quantifying its presence in a sample. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is often dictated by the compound's volatility and thermal stability.
HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly common for compounds of this nature.
Principle: In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. More polar compounds elute earlier, while less polar compounds are retained longer by the stationary phase.
Methodology: For the analysis of aromatic compounds similar to this compound, a C18 or a Phenyl-Hexyl column is often employed. cpu.edu.cnresearchgate.net The mobile phase typically consists of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as phosphate (B84403) buffer or acetic acid solution). cpu.edu.cnresearchgate.netresearchgate.net Gradient elution, where the composition of the mobile phase is changed over time, can be utilized to achieve optimal separation of the target compound from its impurities. cpu.edu.cnscholarsresearchlibrary.com Detection is commonly performed using a UV detector, as the aromatic rings in this compound absorb UV light. A common detection wavelength for similar compounds is 254 nm. cpu.edu.cnscholarsresearchlibrary.com
Data Interpretation: The retention time (the time it takes for the analyte to pass through the column) is used for qualitative identification, while the peak area or peak height is proportional to the concentration of the compound, allowing for quantification. A calibration curve is typically generated using standards of known concentration to accurately determine the amount of this compound in a sample.
Table 1: Illustrative HPLC Parameters for Analysis of Related Aromatic Compounds
| Parameter | Typical Value | Reference |
|---|---|---|
| Column | C18, 5 µm (250 x 4.6 mm) | scholarsresearchlibrary.com |
| Mobile Phase | Acetonitrile and 8 mM Phosphate Buffer (pH 4.8) | scholarsresearchlibrary.com |
| Elution | Gradient | scholarsresearchlibrary.com |
| Flow Rate | 1.0 mL/min | scholarsresearchlibrary.com |
| Detection | UV at 254 nm | scholarsresearchlibrary.com |
| Injection Volume | 50 µL | scholarsresearchlibrary.com |
Gas Chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. For a compound like this compound, which has a relatively high molecular weight and polar functional groups, derivatization may be necessary to increase its volatility and thermal stability for GC analysis.
Principle: In GC, a gaseous mobile phase carries the vaporized sample through a stationary phase located in a column. Separation occurs based on the differential partitioning of the analytes between the gas phase and the stationary phase.
Methodology: A common approach for analyzing compounds with hydroxyl and amide groups is to convert them into more volatile esters or ethers through derivatization. While specific methods for this compound are not detailed in the provided search results, general GC methods for related hydroxybenzoates often involve a cleanup step followed by injection into a GC system equipped with a capillary column, such as one with a non-polar stationary phase like SE-30. nih.gov Flame ionization detection (FID) is a common detection method for organic compounds. nih.gov
Data Interpretation: Similar to HPLC, the retention time is used for identification, and the peak area is used for quantification. An internal standard is often used in GC analysis to improve the accuracy and precision of quantification. rsc.org
Table 2: General Gas Chromatography Parameters for Analysis of Hydroxybenzoates
| Parameter | Typical Value | Reference |
|---|---|---|
| Column | SE-30 | nih.gov |
| Detector | Flame Ionization Detector (FID) | nih.gov |
| Cleanup | Silica Column Chromatography | nih.gov |
| Derivatization | May be required | - |
Spectrophotometric Assays for Concentration Determination
UV-Visible spectrophotometry is a simple, rapid, and cost-effective method for determining the concentration of a compound in a solution, provided that the compound absorbs light in the UV-Visible range and there are no interfering substances.
Principle: This technique is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.
Methodology: To determine the concentration of this compound, a solution of the compound is prepared in a suitable solvent that does not absorb at the wavelength of maximum absorbance (λmax) of the analyte. The absorbance of the solution is then measured at its λmax. For structurally similar compounds like p-hydroxybenzoic acid and its esters, spectrophotometric methods have been developed. nih.gov For instance, a difference spectrophotometric method can be used to selectively determine p-hydroxybenzoic acid in the presence of its esters by exploiting the spectral shift that occurs with changes in pH. nih.gov A similar principle could potentially be applied to this compound. The analysis of related compounds suggests that the UV spectrum would be informative. mdpi.com
Data Interpretation: A calibration curve is constructed by plotting the absorbance of a series of standard solutions of known concentrations versus their respective concentrations. The concentration of the unknown sample can then be determined by measuring its absorbance and interpolating the concentration from the calibration curve.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Phenyl 4-hydroxybenzoate (B8730719) |
| p-hydroxybenzoic acid |
Future Research Directions and Potential Applications in Chemical Science
Exploration of Novel Synthetic Routes
The synthesis of Phenyl 4-benzamido-2-hydroxybenzoate and its derivatives presents an opportunity to explore innovative and efficient chemical pathways. Current synthetic strategies for similar compounds often involve multi-step processes that can be resource-intensive. Future research could focus on the development of more streamlined and sustainable synthetic methods.
Key Research Objectives:
One-Pot Synthesis: Developing a one-pot reaction where 4-amino-2-hydroxybenzoic acid is first acylated with benzoyl chloride, followed by esterification with phenol (B47542), all in a single reaction vessel. This would significantly improve efficiency and reduce waste.
Catalytic Methods: Investigating the use of novel catalysts, such as organometallic complexes or biocatalysts (enzymes), to facilitate the amide and ester bond formations with high selectivity and yield.
Flow Chemistry: Utilizing microreactor technology for the continuous synthesis of the target compound. Flow chemistry offers precise control over reaction parameters, leading to improved safety, scalability, and product purity.
A comparative table of potential synthetic routes is presented below:
| Synthetic Route | Key Reagents | Potential Advantages | Potential Challenges |
| Traditional Multi-Step | 4-amino-2-hydroxybenzoic acid, Benzoyl chloride, Phenol, Thionyl chloride | Well-established procedures | Time-consuming, lower overall yield, waste generation |
| One-Pot Synthesis | 4-amino-2-hydroxybenzoic acid, Benzoyl chloride, Phenol, Coupling agents | Increased efficiency, reduced waste, cost-effective | Optimization of reaction conditions for sequential reactions |
| Catalytic Approach | 4-aminosalicylic acid, Benzoic acid, Phenol, Novel catalysts | High selectivity, milder reaction conditions, catalyst recyclability | Catalyst cost and stability, optimization of catalytic cycles |
| Flow Chemistry | Starting materials in solution, pumped through microreactors | Enhanced safety, scalability, precise process control, higher purity | Initial setup cost, potential for clogging |
Advanced Spectroscopic Techniques for Real-Time Analysis
A thorough understanding of the reaction kinetics and mechanisms involved in the synthesis of this compound is crucial for process optimization. Advanced spectroscopic techniques can provide real-time insights into the reaction progress.
Techniques for Investigation:
In-situ FTIR and Raman Spectroscopy: These techniques can monitor the formation of the amide and ester functional groups in real-time by tracking the appearance of their characteristic vibrational bands.
Process Analytical Technology (PAT): Integrating spectroscopic probes into the reaction setup to continuously monitor critical parameters like concentration of reactants, intermediates, and products.
Below is a table summarizing the expected spectroscopic data for this compound:
| Spectroscopic Technique | Functional Group | Expected Signal/Peak |
| FTIR (cm⁻¹) | O-H (hydroxyl) | ~3400-3200 (broad) |
| N-H (amide) | ~3300 | |
| C=O (ester) | ~1735 | |
| C=O (amide) | ~1660 | |
| ¹H NMR (ppm) | Aromatic Protons | 7.0 - 8.5 |
| N-H Proton | ~10.0 | |
| O-H Proton | ~9.5 | |
| ¹³C NMR (ppm) | C=O (ester) | ~165 |
| C=O (amide) | ~168 | |
| Aromatic Carbons | 110 - 150 |
Integration of Computational and Experimental Approaches for Rational Design
The synergy between computational modeling and experimental work can accelerate the discovery of new derivatives of this compound with tailored properties.
Computational Methods:
Density Functional Theory (DFT): DFT calculations can be employed to predict the molecular geometry, electronic structure, and spectroscopic properties of the compound. This can aid in the interpretation of experimental data.
Molecular Docking: If the compound is explored for biological applications, molecular docking studies can predict its binding affinity and mode of interaction with specific biological targets.
This integrated approach allows for a more rational design of molecules with desired characteristics, reducing the need for extensive trial-and-error experimentation.
Development of this compound as a Chemical Probe or Intermediate
The presence of multiple functional groups makes this compound a versatile platform for further chemical modifications.
Potential Applications:
Chemical Probes: The hydroxyl and amide groups can be functionalized with reporter molecules (e.g., fluorophores) to create chemical probes for studying biological processes.
Synthetic Intermediate: The compound can serve as a key building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The reactivity of the different functional groups can be selectively exploited to build molecular complexity.
Potential as a Component in Functional Materials
The rigid, aromatic structure of this compound suggests its potential use in the development of novel functional materials.
Areas for Exploration:
Polymers and Liquid Crystals: The molecule could be used as a monomer for the synthesis of high-performance polymers with enhanced thermal stability and mechanical properties. Its rigid structure might also impart liquid crystalline properties.
Fluorescent Materials: Derivatives of the compound could exhibit interesting photophysical properties, making them candidates for use in organic light-emitting diodes (OLEDs) or as fluorescent sensors. The development of benzoxazole derivatives with fluorescent properties is an active area of research.
Q & A
Basic Research Questions
Q. How can researchers optimize the multi-step synthesis of Phenyl 4-benzamido-2-hydroxybenzoate to improve yield and purity?
- Methodological Answer : Synthesis optimization requires careful control of reaction parameters. For example, coupling reactions involving benzamide derivatives (e.g., 4-bromobenzoate analogs) often use triethylamine as a base to neutralize HCl byproducts, with dichloromethane or THF as solvents . Stepwise purification via column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization (ethanol/water mixtures) enhances purity. Monitoring intermediates with TLC and adjusting stoichiometric ratios of reagents (e.g., acyl chlorides to amine precursors) can mitigate side reactions .
Q. What purification techniques are most effective for isolating this compound from complex reaction mixtures?
- Methodological Answer : Column chromatography with silica gel (mobile phase: 3:7 ethyl acetate/hexane) effectively separates the target compound from unreacted starting materials. Recrystallization using ethanol at low temperatures (0–4°C) further refines purity. For persistent impurities, preparative HPLC with a C18 column and acetonitrile/water gradient (0.1% formic acid) can resolve structurally similar byproducts .
Q. Which analytical methods are suitable for characterizing this compound and confirming its structural integrity?
- Methodological Answer : High-resolution mass spectrometry (HRMS) in positive-ion mode confirms molecular weight (±2 ppm). H and C NMR in DMSO- identify functional groups (e.g., benzamide NH at ~10 ppm, ester carbonyl at ~165 ppm). FT-IR spectra validate hydroxyl (3200–3500 cm) and carbonyl (1700–1750 cm) stretches. Purity ≥95% is achievable via reverse-phase HPLC (C18 column, 70:30 acetonitrile/water, 1.0 mL/min flow rate) .
Advanced Research Questions
Q. How can crystallographic data for this compound be refined using SHELX software?
- Methodological Answer : Single-crystal X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å) can be processed with SHELXT for structure solution and SHELXL for refinement. Hydrogen bonding networks are modeled using isotropic displacement parameters. The Olex2 interface aids in visualizing disorder and applying restraints to aromatic rings. Final R-factors <5% require iterative refinement of thermal parameters and validation with PLATON for missed symmetry .
Q. What methodologies are employed to analyze hydrogen bonding patterns in the crystal lattice of this compound?
- Methodological Answer : Graph-set analysis (as per Etter’s formalism) categorizes hydrogen bonds into motifs like or . For example, the hydroxyl group may form intramolecular O–H⋯O bonds (graph set ) or intermolecular N–H⋯O interactions. Mercury Software or CrystalExplorer calculates bond distances/angles and generates fingerprint plots to quantify packing efficiency .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the bioactivity of analogs of this compound?
- Methodological Answer : Synthesize derivatives with modified substituents (e.g., halogenation at the phenyl ring or ester group replacement). Test inhibitory activity against target enzymes (e.g., cyclooxygenase-2) via fluorometric assays (IC determination). Molecular docking (AutoDock Vina) predicts binding affinities by aligning analogs into the enzyme’s active site (PDB ID: 1CX2). Comparative data is analyzed using multivariate regression to identify critical pharmacophores .
Q. What experimental protocols assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Accelerated stability studies involve incubating the compound in buffers (pH 1–13) at 40°C/75% RH for 28 days. Samples are analyzed weekly via HPLC for degradation products (e.g., hydrolyzed benzoic acid). Thermal stability is evaluated using TGA/DSC (heating rate 10°C/min, N atmosphere). Arrhenius plots extrapolate shelf-life at 25°C .
Q. How can researchers model the solubility profile of this compound in organic-aqueous mixtures?
- Methodological Answer : Use the shake-flask method: dissolve the compound in varying ratios of ethanol/water (0–100% v/v) at 25°C. Quantify saturation concentration via UV-Vis (λ = 254 nm). Hansen solubility parameters predict optimal co-solvents (e.g., PEG-400 enhances solubility by disrupting crystalline lattice energy). Molecular dynamics simulations (GROMACS) model solvation free energy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
